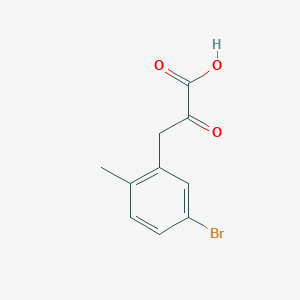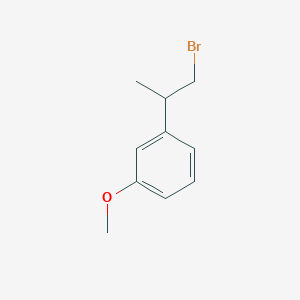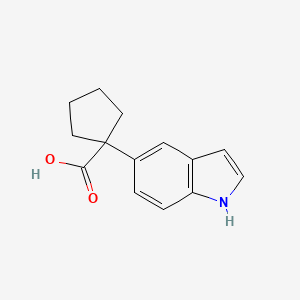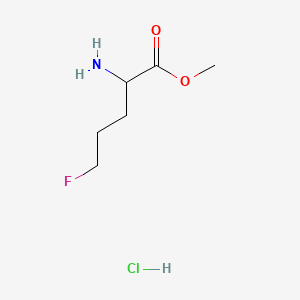![molecular formula C6H10F2N2O B15322158 [(3,3-Difluorocyclobutyl)methyl]urea](/img/structure/B15322158.png)
[(3,3-Difluorocyclobutyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3,3-Difluorocyclobutyl)methyl]urea is a chemical compound with the molecular formula C6H10F2N2O and a molecular weight of 164.15 g/mol . This compound is characterized by the presence of a difluorocyclobutyl group attached to a methylurea moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,3-Difluorocyclobutyl)methyl]urea typically involves the reaction of 3,3-difluorocyclobutanone with methylamine, followed by the addition of urea. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
[(3,3-Difluorocyclobutyl)methyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the urea moiety into amine derivatives.
Substitution: The difluorocyclobutyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include carbonyl compounds from oxidation, amine derivatives from reduction, and substituted cyclobutyl compounds from nucleophilic substitution .
Scientific Research Applications
[(3,3-Difluorocyclobutyl)methyl]urea is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It finds applications in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(3,3-Difluorocyclobutyl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group enhances the compound’s binding affinity and specificity, while the urea moiety facilitates hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- [(3,3-Difluorocyclobutyl)methyl]amine
- [(3,3-Difluorocyclobutyl)methyl]carbamate
- [(3,3-Difluorocyclobutyl)methyl]thiourea
Uniqueness
[(3,3-Difluorocyclobutyl)methyl]urea is unique due to its combination of a difluorocyclobutyl group and a urea moiety. This structure imparts distinct chemical and biological properties, such as enhanced stability and specific binding interactions, making it valuable in various research applications .
Properties
Molecular Formula |
C6H10F2N2O |
|---|---|
Molecular Weight |
164.15 g/mol |
IUPAC Name |
(3,3-difluorocyclobutyl)methylurea |
InChI |
InChI=1S/C6H10F2N2O/c7-6(8)1-4(2-6)3-10-5(9)11/h4H,1-3H2,(H3,9,10,11) |
InChI Key |
LXNRKPJAOZBRBP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)CNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



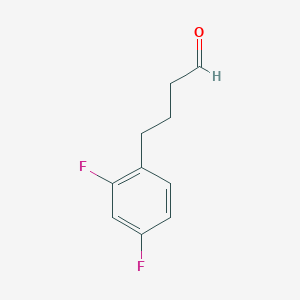
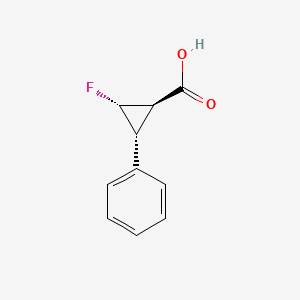
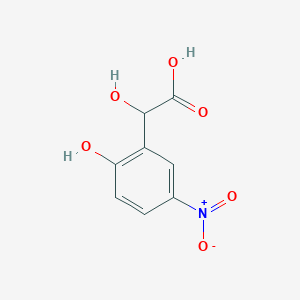
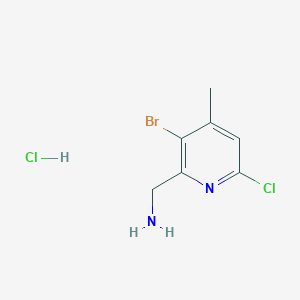
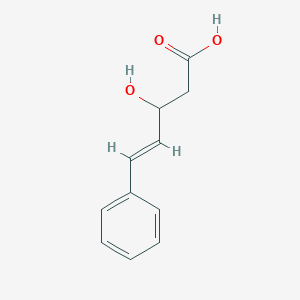
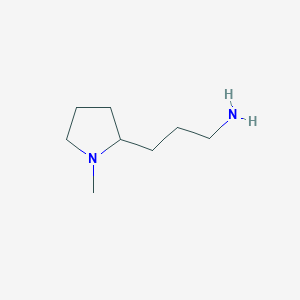
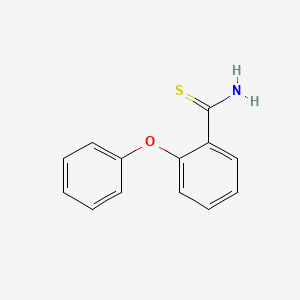
![3-[2-(Methylsulfonyl)phenyl]propanoic Acid](/img/structure/B15322124.png)
